molecular formula C23H21ClFN3O2S B2759371 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride CAS No. 1215750-88-1

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride

Cat. No. B2759371
CAS RN: 1215750-88-1
M. Wt: 457.95
InChI Key: RABPBPBPSUOKRK-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H21ClFN3O2S and its molecular weight is 457.95. The purity is usually 95%.
BenchChem offers high-quality N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in PI3K/mTOR Inhibitors

A study by Stec et al. (2011) on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability. While not directly mentioning the compound , the research underscores the importance of heterocyclic analogues in designing effective PI3K/mTOR inhibitors, potentially offering insights into the chemical moiety's role in pharmacological contexts (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies on Benzothiazolinone Acetamide Analogs

Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and ligand-protein interactions on some bioactive benzothiazolinone acetamide analogs. Their findings, including the analysis of light harvesting efficiency and non-linear optical (NLO) activity, could provide a framework for understanding the optical and electronic properties of structurally related compounds (Mary et al., 2020).

Discovery of ACAT-1 Inhibitors

Research by Shibuya et al. (2018) on the discovery of clinical candidate inhibitors for acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 highlights the process of enhancing aqueous solubility and oral absorption through molecular design. Although focusing on a different compound, this study exemplifies the approach to improving pharmacokinetic properties, which may be relevant for compounds with complex structures such as the one (Shibuya et al., 2018).

Synthesis and Insecticidal Activity of Pyridine Derivatives

Bakhite et al. (2014) investigated the synthesis and toxicity of pyridine derivatives against the cowpea aphid, demonstrating the potential insecticidal applications of pyridine-containing compounds. This suggests possible agricultural or pest control applications for chemicals with pyridine moieties (Bakhite et al., 2014).

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S.ClH/c24-17-6-8-18(9-7-17)29-15-22(28)26-23-20(12-25)19-10-11-27(14-21(19)30-23)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-15H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABPBPBPSUOKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)F)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride

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